5-[(3,4-dimethylphenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-[(3,4-Dimethylphenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a unique substitution pattern. The core structure consists of a 1,2,3-triazole ring substituted at the 4-position with a carboxamide group, at the 5-position with a (3,4-dimethylphenyl)amino moiety, and at the 1-position with a 2-methoxybenzyl group.
The presence of the 2-methoxybenzyl group may enhance solubility compared to non-polar substituents, while the 3,4-dimethylphenyl moiety likely contributes to lipophilicity and target binding .
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-(3,4-dimethylanilino)-N-[(2-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-12-8-9-15(10-13(12)2)21-18-17(22-24-23-18)19(25)20-11-14-6-4-5-7-16(14)26-3/h4-10H,11H2,1-3H3,(H,20,25)(H2,21,22,23,24) |
InChI Key |
LMQPZQJZIOYVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CC=C3OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[(3,4-dimethylphenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method is the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Chemical Reactions Analysis
5-[(3,4-dimethylphenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Scientific Research Applications
5-[(3,4-dimethylphenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethylphenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural relatives can be categorized based on substituent variations on the triazole ring and aromatic groups. Key examples include:
Key Observations :
- Substituent Effects: Methoxy Groups: The 2-methoxybenzyl group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., methyl or bromobenzyl) . Amino vs. Methyl/Aryl Groups: The (3,4-dimethylphenyl)amino group at position 5 provides both hydrogen-bond donor/acceptor capacity and steric bulk, which may influence target selectivity compared to simpler methyl or aryl substituents .
Physicochemical Properties
Insights :
- The target compound’s methoxy groups balance lipophilicity and solubility, making it more drug-like than analogs with halogens or purely aromatic substituents.
- Higher molecular weight compared to MKA027 may limit bioavailability but could enhance target affinity .
Biological Activity
5-[(3,4-Dimethylphenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazole ring and various functional groups that contribute to its biological properties. The molecular formula is , with a molecular weight of 302.34 g/mol. The IUPAC name reflects its complex structure, which includes a dimethylphenyl group and a methoxybenzyl moiety.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act through several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It may influence pathways related to apoptosis and cell cycle regulation.
- Antioxidant Activity : The compound exhibits potential antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance:
- A study demonstrated that similar triazole compounds exhibited significant antiproliferative effects against various leukemia cell lines (e.g., K-562 and MOLT-4) with GI50 values in the nanomolar range .
- The mechanism involved induction of apoptosis characterized by DNA fragmentation and mitochondrial membrane depolarization.
Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties:
- In vitro studies have shown that related compounds possess activity against a range of bacterial strains, suggesting potential use in treating infections .
Anti-inflammatory Properties
The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests its potential application in treating inflammatory diseases.
Case Studies
| Study | Findings | Cell Lines Tested | Concentration Range |
|---|---|---|---|
| Study 1 | Significant antiproliferative activity | K-562, MOLT-4 | GI50 = 0.63 - 0.69 µM |
| Study 2 | Induction of apoptosis via mitochondrial damage | Jurkat T-cells | Not specified |
| Study 3 | Antimicrobial efficacy against Gram-positive bacteria | Various bacterial strains | MIC = 5 - 50 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
